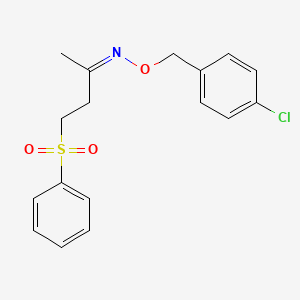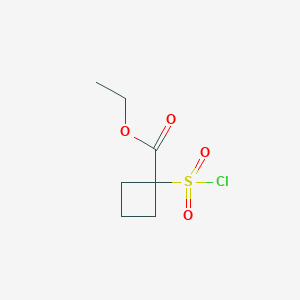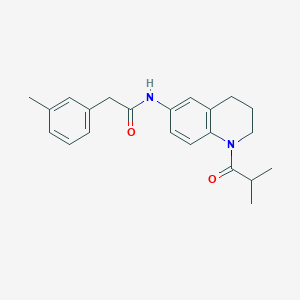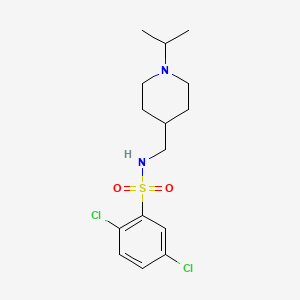
4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime” is an organic compound that contains a phenylsulfonyl group, a butanone group, a chlorobenzyl group, and an oxime group . These groups are common in organic chemistry and are often involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups (phenylsulfonyl, butanone, chlorobenzyl, and oxime). Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s functional groups .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Piperidones : Oximes like 4-(phenylsulfonyl)-2-butanone react with dienes to yield bicyclic isoxazolidines. These compounds can be used to synthesize substituted 4-piperidones, which are valuable in medicinal chemistry (Norman, Gareau, & Padwa, 1991).
Biocatalytic Preparation : Biocatalysts like Pichia farinosa and Rhodococcus rhodochrous have been used to prepare compounds such as (R)-4-(phenylsulfonyl)-2-butanol, demonstrating the potential for enzymatic processes in synthesizing complex organic molecules (Sugai, Ohtsuka, & Ohta, 1996).
Photographic and Resist Applications : Research into oxime sulfonates, including derivatives of 4-(phenylsulfonyl)-2-butanone, has shown potential applications in the development of photoacid generators for polymer resists, a crucial component in microfabrication and semiconductor production (Plater, Harrison, & Killah, 2019).
Chemical Reactions and Mechanisms
Azatricyclic Core Synthesis : Compounds like 4-(phenylsulfonyl)-2-butanone have been utilized in the synthesis of complex molecular structures such as the azatricyclic core, important in the development of pharmaceuticals and natural product synthesis (Flick et al., 2010).
Cyclohexyl α-Sulfonyl Carbanions : Studies on cyclohexyl α-sulfonyl carbanions, derived from compounds like 4-(phenylsulfonyl)-2-butanone, provide insights into the stereochemical behaviors of carbanions, which are fundamental in organic synthesis (Tanikaga, Nishikawa, & Tomita, 1999).
Applications in Material Science
- Proton Exchange Membranes : Research into sulfonated poly(ether sulfones) indicates the potential use of sulfonate derivatives, related to 4-(phenylsulfonyl)-2-butanone, in creating efficient proton exchange membranes for fuel cells, highlighting the material science applications of these compounds (Matsumoto, Higashihara, & Ueda, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-4-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]butan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-14(19-22-13-15-7-9-16(18)10-8-15)11-12-23(20,21)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWALOYEJIIPIH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=C(C=C1)Cl)/CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)



![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473339.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2473342.png)
